
acetic acid;(2S)-1-bromo-4-methylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2S)-1-bromo-4-methylpentan-2-ol is a compound that combines the properties of acetic acid and a brominated alcohol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The (2S)-1-bromo-4-methylpentan-2-ol component is a chiral brominated alcohol, which means it has a specific three-dimensional arrangement that can affect its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Synthesis of (2S)-1-bromo-4-methylpentan-2-ol
Starting Material: (2S)-4-methylpentan-2-ol.
Reagent: Hydrobromic acid.
Conditions: The reaction is typically carried out under acidic conditions, where the alcohol is treated with hydrobromic acid to replace the hydroxyl group with a bromine atom, forming (2S)-1-bromo-4-methylpentan-2-ol.
-
Combination with Acetic Acid
Starting Material: (2S)-1-bromo-4-methylpentan-2-ol.
Reagent: Acetic acid.
Conditions: The brominated alcohol is mixed with acetic acid under controlled conditions to form the final compound, acetic acid;(2S)-1-bromo-4-methylpentan-2-ol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same basic principles but optimized for efficiency and yield. This could include continuous flow reactors, automated mixing, and precise temperature control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the alcohol group can lead to the formation of a ketone or carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Usually performed under anhydrous conditions.
Products: Reduction of the bromine atom can lead to the formation of the corresponding alcohol.
-
Substitution
Reagents: Sodium hydroxide, potassium tert-butoxide.
Conditions: Basic conditions are often used.
Products: Substitution of the bromine atom with a hydroxyl group or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives, other substituted products.
Applications De Recherche Scientifique
Chemistry
Synthesis of Chiral Compounds: The chiral nature of (2S)-1-bromo-4-methylpentan-2-ol makes it valuable in the synthesis of other chiral compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions, particularly those involving chiral substrates.
Medicine
Drug Development: The compound’s unique structure can be used as a building block in the synthesis of new drugs, particularly those that require specific chiral configurations.
Industry
Chemical Manufacturing: Used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;(2S)-1-bromo-4-methylpentan-2-ol depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating substitution reactions. The chiral center can influence the stereochemistry of the products formed. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-bromo-4-methylpentan-2-ol: The enantiomer of the compound, with a different three-dimensional arrangement.
1-bromo-4-methylpentan-2-ol: The racemic mixture, containing both enantiomers.
4-methylpentan-2-ol: The non-brominated alcohol.
Uniqueness
Chirality: The (2S) configuration gives the compound unique properties in terms of reactivity and interaction with other chiral molecules.
Bromine Atom: The presence of the bromine atom makes the compound more reactive in substitution reactions compared to its non-brominated counterpart.
Propriétés
Numéro CAS |
74817-19-9 |
|---|---|
Formule moléculaire |
C8H17BrO3 |
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
acetic acid;(2S)-1-bromo-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H13BrO.C2H4O2/c1-5(2)3-6(8)4-7;1-2(3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,3,4)/t6-;/m0./s1 |
Clé InChI |
JYKKBRDXBAHRPH-RGMNGODLSA-N |
SMILES isomérique |
CC(C)C[C@@H](CBr)O.CC(=O)O |
SMILES canonique |
CC(C)CC(CBr)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)

![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
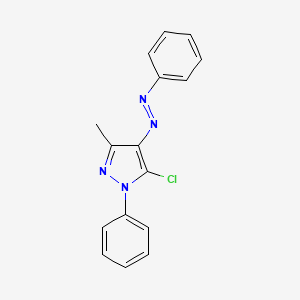
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)

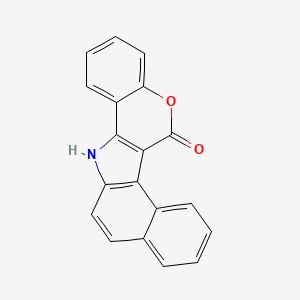
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
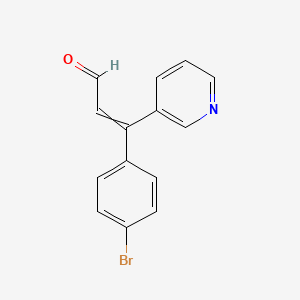
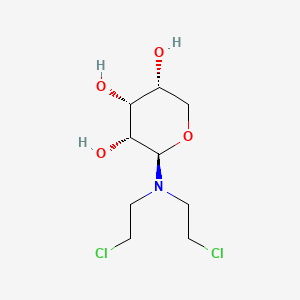
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
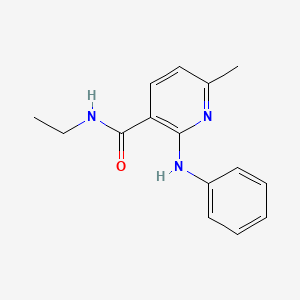
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
